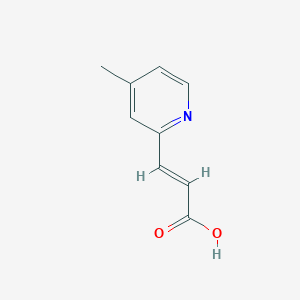

(E)-3-(4-Methylpyridin-2-yl)acrylic acid

Description

(E)-3-(4-Methylpyridin-2-yl)acrylic acid is a pyridine-based acrylic acid derivative characterized by a conjugated double bond (E-configuration) and a 4-methyl-substituted pyridin-2-yl group. Its reactivity is influenced by the electron-withdrawing pyridine ring and the acidic α,β-unsaturated carbonyl system .

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(E)-3-(4-methylpyridin-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C9H9NO2/c1-7-4-5-10-8(6-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ |

InChI Key |

DOUZGTPZNJDURD-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=CC(=NC=C1)/C=C/C(=O)O |

Canonical SMILES |

CC1=CC(=NC=C1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Methylpyridin-2-yl)acrylic acid typically involves the reaction of 4-methylpyridine with an appropriate acrylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Heck reaction, where 4-methylpyridine is reacted with acrylic acid or its derivatives in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of (E)-3-(4-Methylpyridin-2-yl)acrylic acid may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and reduces the risk of side reactions . The use of flow reactors also facilitates the scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-Methylpyridin-2-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

(E)-3-(4-Methylpyridin-2-yl)acrylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-Methylpyridin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Key Observations:

In contrast, chlorine in (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate introduces electron-withdrawing effects, increasing electrophilicity . Amino vs. Methyl Groups: The amino substituent in (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate enables hydrogen bonding, which may improve solubility in polar solvents compared to the methyl-substituted analog .

Functional Group Variations :

- Ester vs. Acid : Ester derivatives (e.g., methyl acrylates) exhibit higher lipophilicity, making them more suitable for cell permeability in drug design. The carboxylic acid group in the target compound enhances polarity, favoring aqueous solubility and metal chelation .

Structural Complexity :

- Compounds like (E)-3-(7-Methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acrylic acid feature fused heterocyclic systems, which may confer unique optical or electronic properties for materials science applications .

Chirality and Conformation :

- The pyrrolidine ring in (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid introduces stereochemical complexity, which could influence binding specificity in biological systems .

Biological Activity

(E)-3-(4-Methylpyridin-2-yl)acrylic acid is a pyridine derivative with significant biological activity, characterized by its molecular formula C₉H₉NO₂ and a molecular weight of approximately 163.17 g/mol. This compound features a double bond configuration across the acrylic acid segment, which plays a crucial role in its reactivity and biological interactions.

The biological activity of (E)-3-(4-Methylpyridin-2-yl)acrylic acid is primarily attributed to its ability to interact with various molecular targets. The acrylic acid moiety allows for hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to diverse biological effects, including anti-inflammatory and antimicrobial activities.

Biological Activities

Research indicates that (E)-3-(4-Methylpyridin-2-yl)acrylic acid exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that this compound has significant antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

- Enzyme Inhibition : Preliminary findings indicate that (E)-3-(4-Methylpyridin-2-yl)acrylic acid may act as an inhibitor for certain enzymes, which could have implications for drug development targeting specific diseases.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of (E)-3-(4-Methylpyridin-2-yl)acrylic acid against a panel of bacteria and fungi. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the organism tested.

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that (E)-3-(4-Methylpyridin-2-yl)acrylic acid effectively reduced the production of nitric oxide (NO) in macrophage cell lines stimulated with lipopolysaccharide (LPS). The compound decreased NO levels by approximately 50% at a concentration of 50 µM, indicating its potential as an anti-inflammatory agent.

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of (E)-3-(4-Methylpyridin-2-yl)acrylic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (E)-3-(5-Methylpyridin-2-YL)acrylic acid | Similar pyridine structure | Different methyl position affects reactivity |

| (E)-3-(6-Aminopyridin-2-YL)acrylic acid | Contains an amino group | Potentially different biological activities |

| 3-(6-Methylpyridin-3-YL)acrylic acid | Variation in pyridine substitution | May exhibit different physical properties |

The unique substitution pattern on the pyridine ring of (E)-3-(4-Methylpyridin-2-yl)acrylic acid influences its electronic properties and biological activities compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.